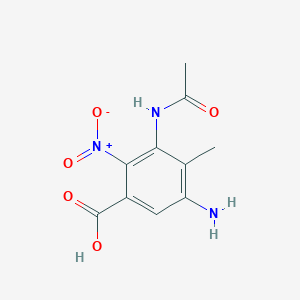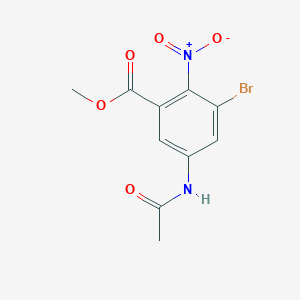![molecular formula C14H10ClFN2O2 B3899894 4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899894.png)
4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide
Descripción general
Descripción
4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide, also known as FC-33, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FC-33 is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide is not well understood, but it is believed to exert its biological effects through the inhibition of certain enzymes and proteins. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. In material science, this compound has been used as a building block for the synthesis of various organic materials that exhibit unique properties such as fluorescence and conductivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to possess anti-cancer and anti-inflammatory properties in various studies. In one study, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its high purity and solubility in organic solvents, which makes it easy to handle and use. Another advantage is its versatility, as it can be used as a building block for the synthesis of various organic materials. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide, including its potential applications in drug discovery, material science, and organic synthesis. In drug discovery, this compound could be further studied for its anti-cancer and anti-inflammatory properties, as well as its potential to inhibit other enzymes and proteins. In material science, this compound could be used as a building block for the synthesis of new organic materials with unique properties. In organic synthesis, this compound could be used as a reagent for the synthesis of new compounds with potential biological and chemical applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves the reaction of 4-chlorobenzenecarboximidamide with 2-fluorobenzoyl chloride in the presence of a base, and the resulting product is a white crystalline solid that is soluble in organic solvents. This compound has been extensively studied for its potential applications in medicinal chemistry, material science, and organic synthesis, and has been shown to possess anti-cancer and anti-inflammatory properties. While there are limitations to its use in lab experiments, this compound has many future directions for study and application in various fields.
Aplicaciones Científicas De Investigación
4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to possess anti-cancer and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds such as amides and esters.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O2/c15-10-7-5-9(6-8-10)13(17)18-20-14(19)11-3-1-2-4-12(11)16/h1-8H,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXKIPIKKGIUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N'-[(3-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3899835.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3899839.png)
![2-[4-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3899844.png)

![2-methyl-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3899881.png)


![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)

![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)